1-(5-Chloropyridin-2-yl)-N-ethylethanamine

Catalog No.
S3291395
CAS No.
1499573-40-8
M.F
C9H13ClN2
M. Wt
184.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloropyridin-2-yl)-N-ethylethanamine

CAS Number

1499573-40-8

Product Name

1-(5-Chloropyridin-2-yl)-N-ethylethanamine

IUPAC Name

1-(5-chloropyridin-2-yl)-N-ethylethanamine

Molecular Formula

C9H13ClN2

Molecular Weight

184.67

InChI

InChI=1S/C9H13ClN2/c1-3-11-7(2)9-5-4-8(10)6-12-9/h4-7,11H,3H2,1-2H3

InChI Key

JPTPELFZMIAWNJ-UHFFFAOYSA-N

SMILES

CCNC(C)C1=NC=C(C=C1)Cl

solubility

not available

1-(5-Chloropyridin-2-yl)-N-ethylethanamine is an organic compound characterized by its unique structure, which includes a chlorinated pyridine ring and an ethyl-substituted amine. The compound has the molecular formula C9H12ClNC_9H_{12}ClN and a molecular weight of approximately 173.65 g/mol. The presence of the chlorine atom at the 5-position of the pyridine ring contributes to its chemical reactivity and biological activity.

Typical for amines and halogenated compounds:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles in a reaction known as nucleophilic substitution, which can lead to the formation of new compounds.
  • Alkylation Reactions: The amine group can participate in alkylation reactions, allowing the introduction of additional alkyl groups.
  • Oxidation and Reduction: The amine can be oxidized to form N-oxides or reduced to secondary or tertiary amines.

These reactions are significant for modifying the compound's structure and enhancing its properties for various applications.

1-(5-Chloropyridin-2-yl)-N-ethylethanamine exhibits notable biological activities. Compounds with similar structures have shown:

  • Dopamine D2 Receptor Antagonism: This activity suggests potential applications in treating neurological disorders, as many antipsychotic drugs target these receptors.
  • Serotonin 5-HT2 Receptor Blockage: This activity may contribute to antidepressant effects, highlighting its therapeutic potential in mood disorders.

Research indicates that such compounds can inhibit cell growth by interfering with the cell cycle, particularly before DNA synthesis phases, thus exhibiting antitumor properties.

The synthesis of 1-(5-Chloropyridin-2-yl)-N-ethylethanamine typically involves several steps:

  • Formation of the Pyridine Ring: Starting materials containing pyridine are treated with chlorinating agents to introduce the chlorine atom at the desired position.
  • Alkylation of Ethylamine: Ethylamine is reacted with the chlorinated pyridine derivative under basic conditions to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.

1-(5-Chloropyridin-2-yl)-N-ethylethanamine has several applications across different fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in neurology and psychiatry.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological properties.

Interaction studies involving 1-(5-Chloropyridin-2-yl)-N-ethylethanamine focus on its binding affinity to various receptors, particularly dopamine and serotonin receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Additionally, research into its interactions with other biochemical pathways is ongoing, providing insights into its multifaceted roles in biological systems.

Several compounds exhibit structural similarities to 1-(5-Chloropyridin-2-yl)-N-ethylethanamine, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
1-(4-Chloropyridin-2-yl)-N-methylethanamineChlorine at position 4 instead of 5Different receptor binding profiles
1-(5-Bromopyridin-2-yl)-N-propylethanamineBromine instead of chlorinePotentially different biological activity
1-(3-Chloropyridin-2-yl)-N-isopropylethanamineChlorine at position 3Variations in pharmacological effects

Uniqueness

What sets 1-(5-Chloropyridin-2-yl)-N-ethylethanamine apart from these compounds is its specific combination of structural features that influence both its chemical reactivity and biological activity. The positioning of the chlorine atom plays a crucial role in determining its interaction with biological targets, thus making it a valuable subject for further research in medicinal chemistry.

XLogP3

1.7

Dates

Last modified: 04-14-2024

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